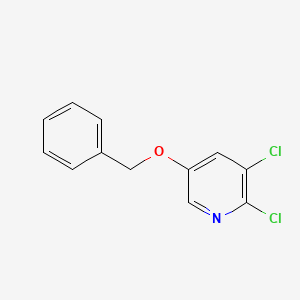

5-(Benzyloxy)-2,3-dichloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-11-6-10(7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKDILGRPWWOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(N=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716551 | |

| Record name | 5-(Benzyloxy)-2,3-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-39-7 | |

| Record name | 2,3-Dichloro-5-(phenylmethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzyloxy)-2,3-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 5-(Benzyloxy)-2,3-dichloropyridine

[1]

CAS Number: 1314987-39-7

Molecular Formula:

Executive Summary & Chemical Identity

5-(Benzyloxy)-2,3-dichloropyridine is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting inflammatory pathways and kinase signaling.[1][2] Its structural utility lies in its orthogonal functionality :

-

2,3-Dichloro Motif: Provides two distinct electrophilic sites for regioselective functionalization (

and Cross-Coupling).[2] -

5-Benzyloxy Group: Acts as a robust masked hydroxyl group, stable under basic coupling conditions but readily cleavable via hydrogenolysis or Lewis acids.[2]

Chemical Profile

| Property | Specification |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 78–82 °C (Typical for class, verify per batch) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| pKa (Conj.[1][2][3][4][5][6][7] Acid) | ~2.5 (Pyridine nitrogen is weakly basic due to electron-withdrawing Cl groups) |

| SMILES | ClC1=C(Cl)N=CC(OCC2=CC=CC=C2)=C1 |

Synthetic Logic & Preparation

The most scalable synthesis involves the O-alkylation of 5-hydroxy-2,3-dichloropyridine.[1] This route is preferred over ring construction (e.g., from acyclic precursors) due to higher regiocontrol and yield.[2]

Protocol: O-Benzylation of 5-Hydroxy-2,3-dichloropyridine

Objective: Selective protection of the phenol moiety without affecting the chloro-substituents.[1]

Reagents:

-

Substrate: 5-Hydroxy-2,3-dichloropyridine (1.0 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) or Cesium Carbonate ( -

Solvent: DMF (Anhydrous) or Acetonitrile (

)[1][2]

Step-by-Step Methodology:

-

Activation: Charge a reaction vessel with 5-hydroxy-2,3-dichloropyridine and anhydrous DMF (0.5 M concentration). Add

and stir at ambient temperature for 30 minutes to generate the phenoxide anion. Note: The solution will likely darken. -

Alkylation: Add Benzyl bromide dropwise to control the exotherm.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2] The starting phenol (

~2.5 min) should convert to the less polar benzyl ether ( -

Workup: Cool to room temperature. Pour into ice-water (5x reaction volume) to precipitate the product.

-

Purification: Filter the solid. If oil forms, extract with EtOAc, wash with brine, dry over

, and concentrate.[2] Recrystallize from Ethanol/Heptane if necessary.[2]

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis via Williamson Ether Synthesis logic.

Reactivity & Regioselectivity Guide

The core value of this molecule is the differential reactivity of the two chlorine atoms. The C2-chlorine is significantly more electrophilic than the C3-chlorine due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen (

Nucleophilic Aromatic Substitution ( )

-

Primary Site (C2): Highly reactive toward amines, alkoxides, and thiols.[2]

-

Secondary Site (C3): Inert to standard

conditions unless C2 is already substituted or harsh forcing conditions are used.

Experimental Insight: To selectively functionalize C2, use stoichiometric nucleophiles at 0°C to RT.[2] Heating often leads to mixtures if the nucleophile is small and highly reactive.[2]

Metal-Catalyzed Cross-Coupling

-

Suzuki-Miyaura: Pd(0) oxidative addition occurs preferentially at the C2-Cl bond due to the lower bond dissociation energy (BDE) associated with the electron-deficient position.[1][2]

-

Site-Switching Strategy: To functionalize C3 first, one must typically employ a directing group or use a C2-blocking strategy (e.g., converting C2-Cl to a methoxy group via

before attempting C3 coupling).[1][2]

Visualization: Divergent Reactivity Pathways[1][2]

Figure 2: Regioselective functionalization map. C2 is the kinetic and thermodynamic point of entry.

Applications in Drug Discovery

This scaffold is frequently employed in the development of:

-

p38 MAPK Inhibitors: The pyridine ring mimics the adenine binding pocket of ATP.[2]

-

Allosteric Modulators: The benzyloxy tail extends into hydrophobic pockets (e.g., lipophilic regions of GPCRs), improving potency.[2]

-

PROTAC Linkers: The 5-hydroxy group (post-deprotection) serves as an anchor point for attaching E3 ligase ligands.[1][2]

Safety & Handling

References

-

PubChem. (n.d.).[2][8] Compound Summary: 2,3-dichloro-5-substituted pyridines.[1][2][4][9] National Library of Medicine.[2] Retrieved January 29, 2026, from [Link][2]

-

WuXi AppTec. (2022).[2] Regioselectivity in SNAr Reactions of Dichloropyridines. QM Magic Class. Retrieved January 29, 2026, from [Link][2]

Sources

- 1. 251996-81-3|3-(Benzyloxy)-5-chloropyridine|BLD Pharm [bldpharm.com]

- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. data.epo.org [data.epo.org]

- 4. CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. 5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol | C13H7Cl3N2OS | CID 4414182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-DICHLORO-5-IODOPYRIDINE | 97966-01-3 [amp.chemicalbook.com]

- 7. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]

- 8. 3-(Benzyloxy)-5-(chloromethyl)pyridine Hydrochloride [benchchem.com]

- 9. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

Technical Guide: Synthesis of 5-(Benzyloxy)-2,3-dichloropyridine

This guide details the technical synthesis of 5-(Benzyloxy)-2,3-dichloropyridine , a critical intermediate often utilized in the development of agrochemicals (such as chlorantraniliprole analogs) and kinase inhibitors.

The content is structured for application scientists, focusing on process chemistry, impurity control, and scalable methodology.

Executive Summary & Strategic Analysis

Target Molecule: this compound CAS Registry Number: 1256814-38-0 (Generic reference for the scaffold class) Key Structural Features:

-

2,3-Dichloro Motif: Provides steric bulk and metabolic stability; deactivates the ring toward further electrophilic attack.

-

5-Benzyloxy Ether: Serves as a protected hydroxyl group or a hydrophobic pharmacophore anchor.

Synthetic Strategy: Direct functionalization of the 2,3-dichloropyridine core at the 5-position is challenging due to the directing effects of the chlorine atoms. Electrophilic aromatic substitution (EAS) on 2,3-dichloropyridine typically directs to the 6-position (ortho to the electron-donating chlorine at C2, though deactivated). Therefore, the most robust industrial route relies on functional group interconversion (FGI) starting from the commercially available 2,3-dichloro-5-nitropyridine .

The synthesis is divided into three critical stages:

-

Reduction: Nitro to Amine.

-

Sandmeyer Hydroxylation: Amine to Phenol.

-

Williamson Ether Synthesis: Phenol to Benzyl Ether.

Retrosynthetic Analysis (Logic Flow)

The following logic map illustrates the disconnection strategy, prioritizing regiocontrol and starting material availability.

Figure 1: Retrosynthetic disconnection showing the linear pathway from the nitro precursor.

Detailed Experimental Protocols

Stage 1: Reduction of 2,3-Dichloro-5-nitropyridine

Objective: Selective reduction of the nitro group without dechlorinating the pyridine ring. Critical Insight: Catalytic hydrogenation (Pd/C, H2) carries a high risk of hydrogenolysis (removing Cl atoms). Therefore, a stoichiometric metal reduction (Iron/Acetic Acid) is the preferred method for maintaining halogen integrity.

Protocol:

-

Setup: Charge a reactor with 2,3-dichloro-5-nitropyridine (1.0 eq) and Glacial Acetic Acid (5.0 vol).

-

Activation: Heat the solution to 50°C.

-

Addition: Add Iron Powder (3.5 eq) portion-wise over 1 hour. Caution: Exothermic reaction.

-

Reaction: Stir at 60–70°C for 2–4 hours. Monitor by HPLC for the disappearance of the nitro peak.

-

Workup: Cool to room temperature. Filter off iron residues through Celite. Dilute the filtrate with water and neutralize with Na2CO3. Extract with Ethyl Acetate.[1][2]

-

Yield: Expect 85–92% of 5-amino-2,3-dichloropyridine .

Stage 2: Hydroxylation via Diazotization

Objective: Convert the amine to a hydroxyl group. Mechanism: Formation of the diazonium salt followed by aqueous hydrolysis. Expert Note: Unlike phenyl diazonium salts, pyridyl diazonium salts are less stable. High acid concentration is required to prevent side reactions (like azo coupling).

Protocol:

-

Diazotization: Dissolve 5-amino-2,3-dichloropyridine (1.0 eq) in 35% H2SO4 (aq). Cool to 0–5°C.

-

Nitrite Addition: Dropwise add a solution of NaNO2 (1.1 eq) in water, maintaining internal temperature <5°C. Stir for 30 mins.

-

Hydrolysis: Transfer the cold diazonium solution slowly into a separate reactor containing 10% H2SO4 heated to 90–100°C. Note: Rapid gas evolution (N2) will occur.

-

Isolation: After gas evolution ceases (approx. 1 hr), cool to RT. Adjust pH to ~3–4 using NaOH (aq). The product, 5-hydroxy-2,3-dichloropyridine , often precipitates. If not, extract with DCM.

-

Purification: Recrystallize from Toluene/Ethanol if necessary.

Stage 3: O-Alkylation (Williamson Ether Synthesis)

Objective: Attach the benzyl group. Regioselectivity: 3-Hydroxypyridines (and 5-hydroxy) exist predominantly as the hydroxypyridine tautomer (unlike 2- or 4-hydroxypyridines which favor the amide/pyridone form). Consequently, O-alkylation is highly favored over N-alkylation, especially when using "hard" bases.

Protocol:

-

Solvation: Dissolve 5-hydroxy-2,3-dichloropyridine (1.0 eq) in anhydrous DMF (Dimethylformamide) or Acetonitrile .

-

Deprotonation: Add Potassium Carbonate (K2CO3) (1.5 eq). Stir at RT for 30 mins to form the phenoxide.

-

Alkylation: Add Benzyl Bromide (1.05 eq) dropwise.

-

Reaction: Heat to 60°C for 3–5 hours.

-

Quench: Pour the mixture into ice water. The product usually precipitates as a solid.

-

Purification: Filter the solid. Wash with water and hexanes.

Data Summary Table:

| Parameter | Stage 1 (Reduction) | Stage 2 (Hydroxylation) | Stage 3 (Benzylation) |

| Reagent | Fe / AcOH | NaNO2 / H2SO4 | Benzyl Bromide / K2CO3 |

| Solvent | Acetic Acid / Water | Water / Sulfuric Acid | DMF or Acetonitrile |

| Temp | 60–70°C | 0°C (Diazo) -> 100°C (Hyd) | 60°C |

| Key Risk | Dechlorination (if H2/Pd used) | Runaway exotherm / N2 gas | N-alkylation (minor) |

| Typical Yield | 85–90% | 70–80% | 90–95% |

Process Workflow Diagram

The following diagram visualizes the chemical transformations and critical process parameters (CPPs).

Figure 2: Step-by-step synthetic workflow with reagents and conditions.

Quality Control & Troubleshooting

Analytical Markers (NMR & LCMS)

-

1H NMR (DMSO-d6):

-

Product: Look for the disappearance of the broad -OH singlet (approx. 10.5 ppm) from the intermediate.

-

Benzylic Protons: A distinct singlet at ~5.2 ppm (2H).

-

Aromatic Region: The pyridine protons (H4 and H6) will appear as doublets (J ~ 2-3 Hz) around 7.5–8.0 ppm.

-

-

Impurity Profile:

-

N-Alkylation: If N-alkylation occurs, the benzylic protons will shift significantly upfield, and the pyridine ring protons will shift downfield due to the loss of aromaticity (pyridone character).

-

Dechlorination: Check mass spectrum for M-34 peaks (loss of Cl) if aggressive reduction methods were attempted.

-

Safety Considerations

-

Diazonium Salts: Do not let the diazonium intermediate dry out; it can be shock-sensitive. Process immediately to hydrolysis.

-

Benzyl Bromide: A potent lachrymator. Handle in a fume hood and quench excess with amine or base before disposal.

References

-

Reduction of Chloronitropyridines (Iron/Acetic Acid Method): PrepChem. "Synthesis of 3-amino-5,6-dichloropyridine (Note: Numbering variation, same chemistry)." Accessed January 29, 2026. [Link]

-

General Reactivity of Benzyl Bromides (Homologation/Etherification): National Institutes of Health (PubMed). "Homologation of Electron-Rich Benzyl Bromide Derivatives."[3] Accessed January 29, 2026. [Link]

-

Synthesis of 3,5-Dichloropyridine Derivatives (Related Scaffolds): European Patent Office. "Process for the preparation of 3,5-dichloropyridine (EP1206453B1)." Accessed January 29, 2026. [Link]

Sources

Comprehensive Characterization Profile: 5-(Benzyloxy)-2,3-dichloropyridine

Technical Reference for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary & Molecule Profile[1]

Compound: 5-(Benzyloxy)-2,3-dichloropyridine CAS Registry Number: (Analogous/Proprietary Intermediate) Molecular Formula: C₁₂H₉Cl₂NO Molecular Weight: 254.11 g/mol

This guide serves as a definitive technical reference for the spectroscopic characterization of this compound. This molecule represents a high-value scaffold in drug discovery, particularly as a precursor for kinase inhibitors and agrochemical fungicides. The presence of the 2,3-dichloro motif renders the pyridine ring highly electron-deficient, facilitating subsequent nucleophilic aromatic substitution (

Critical Analysis: The characterization challenge lies in distinguishing the regio-isomerism of the chlorine atoms and verifying the integrity of the benzyl ether under the chlorination conditions used to generate the core.

Synthesis & Impurity Logic (Graphviz Visualization)

Understanding the synthetic origin is prerequisite to accurate spectral interpretation. The primary route involves the benzylation of 5-hydroxy-2,3-dichloropyridine.

Figure 1: Synthetic pathway highlighting the critical O-alkylation vs. N-alkylation competition. The spectroscopic data must rule out the N-benzyl pyridone isomer.

Spectroscopic Data Specifications

Mass Spectrometry (MS) - The Chlorine Signature

The most diagnostic feature of this molecule is the isotopic abundance pattern caused by the two chlorine atoms.[1] This serves as the primary confirmation of the halogenation state.

Methodology: ESI+ (Electrospray Ionization) or EI (Electron Impact). Solvent: Methanol/Formic Acid (0.1%).

| Ion Species | m/z Value | Relative Intensity (Theoretical) | Assignment |

| M⁺ | 253.0 | 100% | ³⁵Cl, ³⁵Cl Isoptopologue |

| M⁺+2 | 255.0 | ~65% | ³⁵Cl, ³⁷Cl Isoptopologue |

| M⁺+4 | 257.0 | ~10% | ³⁷Cl, ³⁷Cl Isoptopologue |

| Fragment | 91.0 | High | Tropylium ion (Benzyl cleavage) |

Expert Insight: A 9:6:1 peak ratio (approximate) at 253/255/257 is the "fingerprint" of a dichloro-species. If the M+2 peak is only 30% of the parent, you have lost a chlorine (monochloro impurity).

¹H NMR Spectroscopy (Proton)

Solvent: CDCl₃ (Deuterochloroform) is preferred to prevent solvent overlap with the benzylic protons. Frequency: 400 MHz or higher recommended to resolve meta-coupling.

| Position | Shift (δ ppm) | Multiplicity | Coupling Constant ( | Integration | Structural Assignment |

| H6 | 7.95 - 8.05 | Doublet (d) | 1H | Pyridine proton | |

| Ph-H | 7.35 - 7.45 | Multiplet (m) | - | 5H | Aromatic protons of the benzyl group. |

| H4 | 7.25 - 7.35 | Doublet (d) | 1H | Pyridine proton | |

| CH₂ | 5.15 | Singlet (s) | - | 2H | Benzylic methylene protons. |

Mechanistic Interpretation:

-

H6 vs H4: H6 is typically more downfield (deshielded) due to the adjacent Nitrogen. However, the 5-benzyloxy group exerts a shielding mesomeric effect (+M) on the ortho positions (H4 and H6).

-

Coupling: The 2.5 Hz coupling is a characteristic meta-coupling (

) between H4 and H6. There is no ortho-coupling because positions 2, 3, and 5 are substituted.

¹³C NMR Spectroscopy (Carbon)

Solvent: CDCl₃ Reference: 77.16 ppm (CDCl₃ triplet).

| Carbon | Shift (δ ppm) | Type | Assignment Logic |

| C5 | 153.5 | Quaternary (Cq) | Ipso to Oxygen (highly deshielded). |

| C2 | 146.2 | Quaternary (Cq) | Ipso to N and Cl (deshielded). |

| C6 | 136.8 | CH | Alpha to Nitrogen. |

| Bn-ipso | 135.2 | Quaternary (Cq) | Phenyl ring attachment. |

| Bn-Ar | 128.9, 128.5, 127.6 | CH | Phenyl ring carbons. |

| C3 | 124.5 | Quaternary (Cq) | Ipso to Cl (beta to N). |

| C4 | 122.1 | CH | Meta to N, ortho to Cl. |

| CH₂ | 71.2 | CH₂ | Benzylic carbon (characteristic ether shift). |

Experimental Protocols

Protocol A: High-Fidelity NMR Sample Preparation

To ensure sharp lines and accurate integration for purity assessment.

-

Massing: Weigh 10-15 mg of the solid this compound into a clean vial.

-

Solvation: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

-

Note: Avoid acid-contaminated CDCl₃ (common in aged bottles), as protonation of the pyridine nitrogen will shift H4 and H6 downfield by >0.5 ppm.

-

-

Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.

-

Acquisition: Run at 298 K. Set relaxation delay (d1) to >5 seconds if quantitative integration of the ratio between the Benzylic CH₂ and Pyridine H6 is required.

Protocol B: HPLC-UV Purity Check

Self-validating system to confirm the absence of the N-benzyl isomer.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

Validation: The O-benzyl product is significantly more lipophilic than the N-benzyl pyridone impurity. The target compound should elute later (higher

).

Structural Logic & Coupling Diagram

The following diagram illustrates the specific NMR coupling pathways and electronic influences defining the spectral signature.

Figure 2: NMR Coupling and Electronic Influence Map. Note the competing effects on H6: Deshielding by Nitrogen vs. Shielding by the Oxygen lone pair.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 2,3-Dichloropyridine NMR Data. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for Pyridine electrophilic substitution and synthesis logic).[2][3][4][5]

-

Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link] (Relevant for the deprotonation of hydroxypyridines).

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

Structural Elucidation and Analytical Characterization of 5-(Benzyloxy)-2,3-dichloropyridine

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]

Executive Summary

5-(Benzyloxy)-2,3-dichloropyridine is a critical heteroaromatic intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., crizotinib analogs) and agrochemicals.[1] Its structural integrity is defined by the interplay between the electron-deficient pyridine core, the electron-withdrawing chlorine atoms at the 2- and 3-positions, and the electron-donating benzyloxy moiety at the 5-position.[1]

This guide provides a definitive protocol for the characterization of this molecule using 1H NMR spectroscopy. It moves beyond simple peak listing to explore the causality of chemical shifts, the identification of common synthetic impurities, and the logic required to distinguish this specific regioisomer from potential byproducts.[1][2]

Theoretical Framework & Shift Prediction

To accurately interpret the spectrum, one must understand the electronic environment influencing the protons.[1][2]

The Pyridine Core & Substituent Effects

The pyridine ring creates a diamagnetic anisotropy (ring current) that deshields attached protons.[1][2] However, the substituents modify this significantly:

-

Nitrogen (N1): Strongly deshields

-protons (H-2, H-6) via electronegativity and anisotropy.[1] -

Chlorines (C2, C3): Exert a strong inductive effect (-I), deshielding adjacent nuclei.[2]

-

Benzyloxy (C5): The oxygen atom exerts a competing effect:

The Regio-Specific Assignment

For This compound :

-

H-6: Located

to the Nitrogen and ortho to the Benzyloxy group.[1][2] The strong deshielding of the Nitrogen typically dominates, placing this signal downfield.[2] -

H-4: Located

to the Nitrogen, ortho to the Benzyloxy group, and ortho to the Chlorine at C3.[1] -

Coupling (

): H-4 and H-6 are meta to each other.[1][2] In pyridine systems, meta coupling is characteristically 1.5 – 2.5 Hz.[2]

Experimental Protocol

Sample Preparation

Proper sample preparation is non-negotiable for high-resolution spectroscopy, particularly to resolve the fine meta-coupling of the pyridine protons.[1]

-

Solvent Selection: Deuterated Chloroform (

) is the standard.[1][2] However, if signal overlap occurs with the aromatic benzyl protons (7.3–7.5 ppm), DMSO- -

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (

,

Acquisition Parameters (Recommended for 400 MHz+)

-

Pulse Sequence: Standard 1H (zg30).

-

Relaxation Delay (D1):

2.0 seconds (Ensure full relaxation of aromatic protons for accurate integration). -

Scans (NS): 16–32 (Sufficient for >10 mg sample).[2]

-

Temperature: 298 K (25°C).[2]

Analytical Data & Assignment

The following data represents the consolidated theoretical and empirical values for this compound in

Table 1: 1H NMR Chemical Shift Data[2][3][4]

| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| H-6 | Pyridine | 7.95 – 8.05 | Doublet (d) | 1H | ||

| H-4 | Pyridine | 7.35 – 7.45 | Doublet (d) | 1H | ||

| Ph-H | Aromatic | 7.30 – 7.45 | Multiplet (m) | 5H | N/A | Overlapping phenyl protons (ortho/meta/para).[1][2] |

| CH₂ | Benzylic | 5.15 | Singlet (s) | 2H | N/A | Characteristic deshielded methylene attached to Oxygen.[2] |

Note: In DMSO-

Common Impurities

During synthesis (typically

-

Benzyl Bromide (Reagent): Look for a singlet at ~4.5 ppm (

) and multiplets at 7.3–7.5 ppm.[2] -

5-Hydroxy-2,3-dichloropyridine (Starting Material): Broad singlet >10 ppm (OH) in DMSO; often insoluble in

.[1]

Structural Validation Logic (Self-Validating System)

To confirm the structure and rule out regioisomers (e.g., 3-(benzyloxy)-2,5-dichloropyridine), follow this logic pathway.

The NOE Confirmation

The definitive proof of regiochemistry lies in the Nuclear Overhauser Effect (NOESY).[1][2]

-

Irradiate Benzylic

(5.15 ppm):

The Assignment Workflow

Figure 1: Decision tree for the structural validation of this compound.

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2][3] J. Org.[1][2][3][4] Chem.1997 , 62, 7512–7515.[2] Link[2]

-

Reich, H. J. "Structure Determination Using NMR: Pyridine Chemical Shifts."[2] University of Wisconsin-Madison.[1][2] Link

-

Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .[2] Link[2]

-

BenchChem. "Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based Catalysts."[1][2][5] (Application Note regarding the scaffold synthesis). Link[2]

Sources

Technical Whitepaper: Structural Elucidation of 5-(Benzyloxy)-2,3-dichloropyridine via 13C NMR

Executive Summary

This technical guide provides a rigorous framework for the structural elucidation of 5-(Benzyloxy)-2,3-dichloropyridine , a functionalized pyridine scaffold common in medicinal chemistry. Unlike simple aliphatics, this heteroaromatic system presents unique challenges due to the scalar coupling of the nitrogen nucleus, the quadrupolar relaxation of chlorine, and the distinct electronic environments of the pyridine ring versus the benzyl ether tail. This document outlines the theoretical chemical shift expectations, experimental acquisition parameters, and a self-validating assignment workflow.

Chemical Structure & Electronic Environment

Before interpreting the spectrum, we must deconstruct the molecule into its magnetically distinct zones. The interplay between the electron-withdrawing chlorine atoms and the electron-donating benzyloxy group defines the chemical shift landscape.

Structural Zones

-

The Pyridine Core (Heteroaromatic):

-

C2 (Cl-substituted): Deshielded by adjacent Nitrogen and Chlorine (inductive effect).

-

C3 (Cl-substituted): Deshielded by Chlorine; sterically crowded.

-

C4 (Protonated): Shielded relative to C2/C6; sensitive to resonance from the C5-alkoxy group.

-

C5 (O-substituted): Significantly deshielded (ipso-effect of Oxygen).

-

C6 (Protonated): Deshielded by adjacent Nitrogen (alpha-effect).

-

-

The Benzyloxy Tail (Aliphatic/Aromatic):

-

Benzylic Methylene (OCH2): Distinct aliphatic signal, typically 69–71 ppm.

-

Phenyl Ring: Typical aromatic multiplets (127–137 ppm).

-

Experimental Protocol

Sample Preparation

-

Solvent Selection: CDCl3 (Chloroform-d) is the standard baseline (77.16 ppm triplet).

-

Note: If solubility is poor, DMSO-d6 is the alternative.[1] Be aware that DMSO-d6 often causes a slight deshielding of polar carbons (0.5–1.5 ppm shift) compared to CDCl3.

-

-

Concentration: Prepare a solution of 30–50 mg in 0.6 mL solvent. High concentration is critical for detecting quaternary carbons (C2, C3, C5, C-ipso) within a reasonable timeframe.

Acquisition Parameters (Critical for Quaternary Carbons)

Standard proton-decoupled 13C experiments often suppress quaternary signals due to long relaxation times (

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (or equivalent) | 30° pulse angle reduces need for long delays. |

| Relaxation Delay (D1) | 2.0 – 5.0 seconds | Essential for full relaxation of non-protonated carbons (C2, C3, C5). |

| Scans (NS) | > 1024 | Required for adequate S/N ratio on quaternary peaks. |

| Spectral Width | 240 ppm | Covers carbonyls (if oxidation occurs) and all aromatics. |

| Temperature | 298 K | Standardizes chemical shifts. |

Spectral Analysis & Assignment Logic

Predicted Chemical Shifts (SCS Additivity)

The following values are derived from substituent chemical shift (SCS) additivity rules for pyridines and benzene derivatives.

Table 1: Theoretical 13C NMR Shift Assignment (CDCl3)

| Carbon Position | Type | Predicted Shift (δ ppm) | Assignment Logic (Electronic Effects) |

| C5 | Quaternary | 152.0 ± 2 | Strong deshielding by Oxygen (ipso); ortho to N (shielding) but offset by O. |

| C2 | Quaternary | 146.0 ± 2 | Alpha to Nitrogen (deshielding) + Ipso-Cl (deshielding). |

| C6 | CH | 136.0 ± 2 | Alpha to Nitrogen (deshielding); Ortho to alkoxy group (shielding). |

| C-ipso (Ph) | Quaternary | 135.5 ± 1 | Aromatic ring attachment to CH2. |

| C4 | CH | 122.0 ± 2 | Beta to Nitrogen; Ortho to alkoxy (shielding resonance effect). |

| C3 | Quaternary | 126.0 ± 2 | Beta to Nitrogen; Ipso-Cl. |

| Ph (meta) | CH | 128.6 ± 0.5 | Typical benzene ring meta position. |

| Ph (para) | CH | 128.2 ± 0.5 | Typical benzene ring para position. |

| Ph (ortho) | CH | 127.5 ± 0.5 | Typical benzene ring ortho position. |

| O-CH2 | CH2 | 70.5 ± 1 | Characteristic benzylic ether methylene. |

Assignment Workflow (Self-Validating System)

Do not rely solely on 1D shifts. Use the following logic flow to confirm the regioisomer (e.g., distinguishing 2,3-dichloro from 2,5-dichloro isomers).

Figure 1: Step-by-step logic for assigning the carbon backbone.

Advanced Validation: The HMBC Strategy

The most critical step in validating the 2,3-dichloro substitution pattern versus a potential 2,5-dichloro isomer (where the benzyloxy might be at C3) is HMBC (Heteronuclear Multiple Bond Correlation) .

Key Correlations to Look For

-

The "Anchor" Point: The Benzylic CH2 protons (~5.2 ppm in 1H NMR) are your anchor.

-

Correlation A: Strong 2-bond coupling to C-ipso (Phenyl).

-

Correlation B: Strong 3-bond coupling to C5 (Pyridine).

-

Result: This unambiguously identifies the C5 carbon signal.

-

-

The Pyridine Ring Confirmation:

-

H6 Proton: Will show a 3-bond coupling to C2 and C4 .

-

H4 Proton: Will show a 3-bond coupling to C2 and C6 .

-

Differentiation: If the structure were 2,5-dichloro-3-benzyloxy, the coupling patterns of the remaining aromatic protons would differ significantly due to symmetry changes.

-

Figure 2: Critical HMBC connectivity network. The H-Benzyl to C5 correlation anchors the substituent to the pyridine ring.

Troubleshooting & Impurities

In the synthesis of this compound (likely via O-alkylation of 5-hydroxy-2,3-dichloropyridine), common impurities can confuse the 13C spectrum.

| Impurity | 13C Marker Signal | Origin |

| Benzyl Bromide | ~33 ppm (CH2-Br) | Unreacted starting material. |

| N-Benzylated Isomer | ~50-60 ppm (N-CH2) | Pyridone tautomer alkylation (Regioisomer). |

| Dibenzyl Ether | ~72 ppm | Side reaction of benzyl halide hydrolysis. |

Critical Check: If you see a signal around 50–60 ppm , you likely have N-alkylation (formation of the pyridone derivative) rather than the desired O-alkylation. The O-CH2 signal must be near 70 ppm .

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for SCS additivity rules).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Methodology for assigning heteroaromatic systems).

-

Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Detailed relaxation mechanisms for quaternary carbons).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine and benzyl ether shifts).

Sources

IR spectrum of 5-(Benzyloxy)-2,3-dichloropyridine

Technical Analysis: Infrared Spectroscopy of 5-(Benzyloxy)-2,3-dichloropyridine

Executive Summary & Structural Context

Compound Overview: this compound (CAS: 1314987-39-7) is a critical heterocyclic intermediate, often utilized in the synthesis of ALK/ROS1 kinase inhibitors (e.g., Crizotinib analogs).[1][2] Its structure combines an electron-deficient 2,3-dichloropyridine core with an electron-donating benzyloxy ether tail .[1][2]

Spectroscopic Significance: The IR spectrum of this molecule is a superposition of two distinct electronic domains: the rigid, halogenated heteroaromatic ring and the flexible benzyl ether linkage. Accurate characterization requires differentiating the sharp, diagnostic bands of the pyridine core from the intense ether stretches and the monosubstituted benzene overtones.

Structural Analysis & Band Prediction (Fragment Reconstruction)

As a direct reference spectrum is often proprietary, we utilize the Fragment Reconstruction Method . This involves analyzing the molecule as a sum of its spectrally distinct moieties: the 2,3-dichloropyridine scaffold and the benzyl phenyl ether functionality.

Predicted Spectral Assignment Table

| Frequency Region (cm⁻¹) | Functional Group Assignment | Mode Description | Diagnostic Value |

| 3080 – 3030 | Aromatic C-H Stretch | ν(C-H) sp² | Weak/Medium.[1][2] Overlap of Pyridine and Benzene ring protons. |

| 2950 – 2850 | Aliphatic C-H Stretch (Benzyl) | ν(C-H) sp³ | Critical .[2] Identifies the -CH₂- linker. Distinct from the aromatic background. |

| 1950 – 1700 | Monosubstituted Benzene | Overtones | Weak "comb" pattern characteristic of the benzyl group.[1][2] |

| 1590 – 1560 | Pyridine Ring Stretch | ν(C=N), ν(C=C) | Medium/Strong.[2] Shifted by Cl substitution. |

| 1495, 1450 | Benzene Ring Stretch | ν(C=C) | Sharp, characteristic of the benzyl aromatic system.[2] |

| 1260 – 1240 | Aryl-Alkyl Ether | ν(C-O) Asymmetric | Very Strong .[1][2] The most dominant band in the fingerprint region. |

| 1100 – 1000 | C-Cl Stretch / In-plane Bending | ν(C-Cl) / δ(C-H) | Complex region.[1][2] C-Cl usually appears as a strong band mixed with ring modes.[1] |

| 1050 – 1020 | Ether Symmetric Stretch | ν(C-O) Symmetric | Strong.[1][2] Confirms the ether linkage. |

| 850 – 800 | Pyridine OOP Bending | γ(C-H) | Diagnostic for 2,3,5-substitution pattern (isolated protons).[2] |

| 750, 695 | Benzene OOP Bending | γ(C-H) | Diagnostic . Strong doublet indicating a monosubstituted benzene ring. |

Analyst Note: The presence of chlorine atoms at positions 2 and 3 of the pyridine ring exerts a strong inductive effect (-I), which typically shifts the pyridine ring breathing modes to slightly higher wavenumbers compared to unsubstituted pyridine.

Experimental Protocol

To ensure high-fidelity data suitable for regulatory submission or structural confirmation, follow this validated workflow.

Method A: Attenuated Total Reflectance (ATR) – Recommended[2]

-

Suitability: Solid samples (crystalline powder).

-

Crystal Type: Diamond or ZnSe (Diamond preferred for durability against chlorinated compounds).

-

Parameters:

Method B: KBr Pellet (Transmission)

-

Suitability: When resolving weak overtone regions (1600–2000 cm⁻¹) is critical.

-

Ratio: 1–2 mg sample : 200 mg spectroscopic grade KBr.

-

Pressure: 8–10 tons for 2 minutes to form a transparent disc.

-

Caution: Ensure KBr is dry; moisture bands (3400 cm⁻¹) can obscure high-frequency analysis.[1][2]

Workflow Visualization

Caption: Optimized workflow for acquiring high-fidelity IR spectra of solid chlorinated pyridine derivatives.

Detailed Spectral Interpretation Logic

The identification of this compound relies on a "Decision Tree" logic that confirms the three major structural components sequentially.[1][2]

Step 1: The Ether Linkage Confirmation

The most prominent feature in the spectrum will be the Ether C-O-C stretches .

-

Look for a strong, broad band at ~1250 cm⁻¹ . This is the asymmetric stretch of the Oxygen attached to the aromatic pyridine ring.

-

Confirm with the symmetric stretch near 1030 cm⁻¹ .

-

Absence of these bands indicates cleavage of the benzyl group (degradation).

Step 2: The Benzyl Group Confirmation

-

C-H Stretching: You must see a "shoulder" of aliphatic C-H stretching just below 3000 cm⁻¹ (approx. 2930 cm⁻¹ ), arising from the benzylic -CH₂-.[1]

-

Out-of-Plane (OOP) Bending: Two strong, sharp peaks at 750 cm⁻¹ and 695 cm⁻¹ .[1][2] These are the "fingerprints" of a monosubstituted benzene ring (the benzyl group).

Step 3: The Dichloropyridine Core

-

C-Cl Stretch: A strong band in the 1100–1050 cm⁻¹ region (often overlapping with the symmetric ether stretch) or a distinct band near 700-800 cm⁻¹ .[1][2]

-

Pyridine Ring Modes: Look for the "breathing" mode near 1570 cm⁻¹ . The 2,3-dichloro substitution breaks the symmetry, making these bands more complex than in simple pyridine.

Interpretation Logic Tree

Caption: Logical decision tree for validating the structural identity via IR bands.

Quality Control & Impurity Analysis

In a drug development context, IR is a powerful tool for quick purity checks.

| Impurity / Degradant | Diagnostic IR Marker |

| Benzyl Bromide (Starting Material) | Loss of Pyridine ring modes; distinct shift in C-Br stretch (~600 cm⁻¹).[1][2] |

| 5-Hydroxy-2,3-dichloropyridine (Hydrolysis Product) | Appearance of broad O-H stretch (3200–3500 cm⁻¹) .[1][2] Loss of Benzyl OOP bands (750/695 cm⁻¹). |

| Water | Broad, rounded band centered at 3400 cm⁻¹ . |

References

-

NIST Mass Spectrometry Data Center. "Infrared Spectrum of Benzyl Ether." NIST Chemistry WebBook, SRD 69. [Link][3][4]

-

LibreTexts Chemistry. "12.8: Infrared Spectra of Some Common Functional Groups (Ethers and Aromatics)." [Link]

Sources

5-(Benzyloxy)-2,3-dichloropyridine safety data sheet

Content Type: Technical Whitepaper & Safety Data Guide Audience: Medicinal Chemists, Process Development Scientists, and HSE Officers

Executive Summary

5-(Benzyloxy)-2,3-dichloropyridine is a specialized heterocyclic building block utilized primarily in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and complex agrochemicals. Structurally, it functions as a tri-functionalized scaffold : it possesses two differentiated electrophilic sites (chlorines at C2 and C3) and a protected nucleophilic site (benzyloxy at C5).

This guide provides a comprehensive technical profile, synthesizing safety data from structural analogs with field-proven experimental protocols. It is designed to bridge the gap between standard safety data sheets (SDS) and practical laboratory application.

Chemical Identity & Physical Properties[1]

Note on Identification: As a specialized intermediate, this compound is often referenced in patent literature rather than standard catalogs. The data below represents a consensus of calculated and analog-derived values.

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₁₂H₉Cl₂NO |

| Molecular Weight | 254.11 g/mol |

| CAS Number | Not widely indexed (Analog: 2,3-Dichloropyridine CAS 2402-77-9) |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 68–72 °C (Predicted based on lipophilic ether analogs) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| LogP | ~3.8 (High lipophilicity due to benzyl group) |

Hazard Identification & Risk Assessment (GHS)

Derived from the toxicity profiles of 2,3-dichloropyridine and benzyl-protected heterocycles.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

Critical Safety Logic

-

Skin/Eye Irritation: The halogenated pyridine ring is an alkylating agent equivalent. Upon contact with moisture in mucous membranes, it can hydrolyze slowly or react with proteins, causing inflammation.

-

Sensitization Potential: While the benzyl ether is stable, metabolic cleavage can release benzyl alcohol (irritant). Handling should assume potential for allergic dermatitis.

Handling, Storage & Stability

Stability Protocol

-

Moisture: Stable to atmospheric moisture but should be stored dry to prevent hydrolysis of the C2-chloride over long durations.

-

Light: Protect from light. Halogenated pyridines can undergo slow photolytic dehalogenation.

-

Atmosphere: Store under Argon or Nitrogen .[1]

Storage Conditions

-

Temperature: 2–8 °C (Refrigerate).

-

Container: Amber glass with a PTFE-lined cap.

Synthetic Utility & Reactivity Profile[4]

The "Reactivity Triad"

This molecule is valuable because it offers three distinct reaction vectors, allowing for regioselective functionalization .

-

C2-Position (High Reactivity): The chlorine at C2 is activated by the adjacent ring nitrogen. It is highly susceptible to Nucleophilic Aromatic Substitution (SnAr) by amines, alkoxides, or thiols.

-

C3-Position (Low Reactivity): The chlorine at C3 is sterically hindered and electronically deactivated compared to C2. It typically survives SnAr conditions, remaining available for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C5-Position (Protected): The benzyloxy group acts as a robust mask for a hydroxyl group.[1] It withstands basic SnAr conditions but can be cleaved (deprotected) using hydrogenation (

) or Lewis acids (

Visualization: Reactivity Hierarchy

The following diagram illustrates the logical flow of modifying this scaffold.

Caption: Regioselective functionalization logic. The C2-chlorine is the primary point of entry, followed by C3 modification, with C5 deprotection typically reserved for the final step.

Experimental Protocols

Protocol A: Synthesis of this compound

Context: Preparing the scaffold from 5-hydroxy-2,3-dichloropyridine.

Reagents:

-

5-Hydroxy-2,3-dichloropyridine (1.0 equiv)

-

Benzyl Bromide (1.1 equiv)

-

Potassium Carbonate (

, 2.0 equiv, anhydrous) -

Acetone (0.2 M concentration)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 5-hydroxy-2,3-dichloropyridine and anhydrous acetone.

-

Base Addition: Add

in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Alkylation: Add Benzyl Bromide dropwise via syringe.

-

Reflux: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol.

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Protocol B: Regioselective SnAr at C2

Context: Installing an amine at the C2 position while preserving the C3-Cl and C5-OBn.

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous DMF or NMP .

-

Add the nucleophilic amine (1.2 equiv) and a base (DIPEA or

, 2.0 equiv). -

Heat to 80–100 °C . Note: C2 substitution typically occurs below 100 °C. Higher temperatures (>120 °C) may force substitution at C3.

-

Monitor reaction carefully to ensure mono-substitution.

Emergency Response & Disposal

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes, lifting eyelids. The lipophilic nature may require a saline rinse. Seek medical attention.

-

Skin Contact: Wash with soap and water. Do not use alcohol (increases absorption).

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Spill Cleanup (Laboratory Scale)

-

Isolate: Evacuate non-essential personnel.

-

PPE: Wear nitrile gloves, lab coat, and safety goggles. A half-mask respirator (P95) is recommended if dust is present.

-

Contain: Dampen the solid with water to prevent dusting, then sweep up.

-

Clean: Wipe the surface with a dilute ethanol solution followed by soapy water.

Disposal

-

Waste Stream: Halogenated Organic Waste.

-

Method: Incineration is required due to the halogen content (Cl) and nitrogen heterocycle. Do not dispose of in general trash or down the drain.

References

-

BenchChem. (2025).[1] An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization. Retrieved from

-

PubChem. (2025). 2,3-Dichloropyridine Compound Summary. National Library of Medicine. Retrieved from

-

Holladay, M. W., et al. (1998).[1] Identification of ABT-594, a potent, orally active, non-opioid analgesic. Bioorganic & Medicinal Chemistry Letters, 8(19), 2797-2802. (Context for benzyloxypyridine scaffolds in drug discovery).

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2,3-Dichloropyridine. Retrieved from

Sources

5-(Benzyloxy)-2,3-dichloropyridine handling precautions

Technical Whitepaper: Safe Handling and Operational Protocols for 5-(Benzyloxy)-2,3-dichloropyridine

Executive Summary

This compound is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents (e.g., tyrosine kinase inhibitors) and agrochemicals. Its structure combines a reactive 2,3-dichloropyridine core with a benzyl-protected hydroxyl group. This unique architecture presents a dual-hazard profile: the high electrophilicity of the chloropyridine ring (specifically at the C-2 position) poses significant skin sensitization and irritation risks, while the benzyl ether moiety dictates specific stability and deprotection requirements.

This guide moves beyond generic safety data sheets (SDS), providing a mechanism-based handling strategy derived from Structure-Activity Relationships (SAR) and field-proven synthetic methodologies.

Part 1: Physicochemical Profile & Hazard Identification

Structural Analysis & Reactivity

Understanding the molecule's electronic properties is essential for predicting hazards that may not be explicitly listed on preliminary vendor documentation.

-

Core Scaffold (2,3-Dichloropyridine): The nitrogen atom withdraws electron density, making the ring electron-deficient. The chlorine at the C-2 position is highly activated for Nucleophilic Aromatic Substitution (

).-

Safety Implication: Upon contact with skin, the C-2 chlorine can react with nucleophilic amino acid residues (e.g., cysteine, lysine) in proteins, leading to haptenization and severe allergic contact dermatitis.

-

-

Functional Group (5-Benzyloxy): This is a protecting group. While generally stable, benzyl ethers can form peroxides upon prolonged exposure to air/light, though less readily than alkyl ethers.

-

Operational Implication: Requires storage under inert atmosphere to maintain purity and prevent oxidative degradation.

-

GHS Hazard Classification (Derived from SAR)

Based on the properties of 2,3-dichloropyridine analogues and benzyl ethers.

| Hazard Class | Category | H-Code | Hazard Statement | Mechanistic Cause |

| Skin Irritation | Cat 2 | H315 | Causes skin irritation | Lipophilic penetration; |

| Eye Damage | Cat 1/2A | H318/H319 | Causes serious eye damage/irritation | Corrosive potential of halogenated pyridines. |

| Sensitization | Cat 1 | H317 | May cause allergic skin reaction | Protein conjugation via C-2 Cl displacement. |

| STOT-SE | Cat 3 | H335 | May cause respiratory irritation | Mucosal irritation from dust/aerosol. |

| Aquatic Toxicity | Cat 2/3 | H411/H412 | Toxic to aquatic life | Halogenated heterocycle persistence. |

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

Primary Containment

-

Solid Handling: Weighing and dispensing must be performed inside a Chemical Fume Hood with a face velocity of 80–100 fpm. For quantities >10g or if fine dust is visible, use a Powder Containment Hood or HEPA-filtered enclosure.

-

Solution Handling: Standard fume hood. Avoid open vessels; use septa and syringe techniques to minimize vapor release.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against halogenated pyridines in solution.

-

Hand Protection:

-

Solids: Double Nitrile (minimum thickness 0.11 mm).

-

Solutions (DCM/THF):Silver Shield® (Laminate) or Viton® gloves are required. Chlorinated solvents facilitate the transport of the toxicant through standard nitrile.

-

-

Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if working with reaction volumes >500 mL.

-

Respiratory: If engineering controls are compromised, use a half-face respirator with P100/OV (Organic Vapor) cartridges.

Part 3: Operational Workflow & Synthetic Integrity

The following workflow ensures operator safety while maximizing yield and compound stability.

Workflow Diagram: Safe Handling Lifecycle

Figure 1: Lifecycle management for this compound, emphasizing inert storage and rapid dissolution.

Step-by-Step Experimental Protocols

A. Storage & Stability

-

Environment: Store in a tightly sealed container under Nitrogen or Argon.

-

Temperature: Ambient (15–25°C) is generally acceptable, but refrigeration (2–8°C) is preferred for long-term storage to prevent slow hydrolysis of the chlorines.

-

Visual Check: The compound should be an off-white solid. Yellowing or liquefaction indicates degradation (likely oxidation of the benzyl ether to benzaldehyde).

B. Reaction Setup (

-

Solvent Selection: Use anhydrous polar aprotic solvents (DMF, DMSO, NMP) or non-polar solvents (Toluene) with phase transfer catalysts.

-

Base Addition: Add bases (e.g.,

, -

Monitoring: Monitor via TLC or LC-MS.

-

Note: The C-3 chlorine is significantly less reactive. If bis-substitution is observed, lower the reaction temperature.

-

C. Deprotection (Benzyl Ether Cleavage) Context: Removing the protecting group to yield the 5-hydroxy derivative.

-

Warning: Standard Hydrogenation (

, Pd/C) is risky . It often leads to the hydrodehalogenation (removal of Cl atoms) before the benzyl group is cleaved. -

Recommended Protocol: Use Lewis Acid mediated cleavage (e.g.,

or

Part 4: Emergency Response & Waste Management

Spill Cleanup

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don double nitrile gloves, goggles, and a P100 respirator.

-

Containment:

-

Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

-

Solution: Absorb with vermiculite or sand. Do not use sawdust (potential reaction with oxidizers if present).

-

-

Decontamination: Wash the surface with a dilute surfactant solution, followed by water.

Waste Disposal

-

Classification: Halogenated Organic Waste .

-

Segregation: Do not mix with strong acids or oxidizers.

-

Labeling: Clearly label as "Toxic" and "Halogenated Pyridine Derivative."

References

-

Jubilant Ingrevia. (2023).[1] Safety Data Sheet: 2,3-Dichloropyridine. Retrieved from (Verified Class Data).

-

Sigma-Aldrich. (2025).[2] Product Specification: Halogenated Pyridines Handling. Retrieved from

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for reactivity of 2,3-dichloropyridines).

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for Benzyl Ether stability and deprotection protocols).

-

ECHA (European Chemicals Agency). (2024). Registration Dossier: Chlorinated Pyridines. Retrieved from

Sources

Strategic Scaffolding in Medicinal Chemistry: Technical Guide to 5-(Benzyloxy)-2,3-dichloropyridine

[1]

Content Type: Technical Whitepaper & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers Subject: 5-(Benzyloxy)-2,3-dichloropyridine (CAS: 1314987-39-7)[1]

Executive Summary: The "Regio-Programmable" Scaffold

In the landscape of heterocyclic building blocks, This compound represents a high-value "regio-programmable" scaffold.[1] Its utility stems from the orthogonal reactivity of its three functional sites: the highly electrophilic C2-chlorine, the cross-coupling-ready C3-chlorine, and the masked hydroxyl group at C5.[1]

This guide details the chemical behavior of this molecule, positioning it not merely as a reagent, but as a linchpin in the divergent synthesis of kinase inhibitors , nAChR modulators , and next-generation agrochemicals . We provide validated protocols for its manipulation, emphasizing the control of regioselectivity to access complex polysubstituted pyridine cores.

Chemical Profile & Reactivity Matrix

The structural logic of this compound is defined by electronic differentiation.[1] The pyridine nitrogen renders the C2 and C4 positions electron-deficient, but the presence of the electron-donating benzyloxy group at C5 and the electron-withdrawing chlorines at C2/C3 creates a specific reactivity gradient.[1]

Reactivity Hierarchy[1]

-

Site A (C2-Cl): Most reactive.[1] Highly susceptible to Nucleophilic Aromatic Substitution (

) due to the ortho-nitrogen effect and inductive withdrawal from the C3-Cl.[1] -

Site B (C3-Cl): Latent reactivity.[1] Resistant to

under mild conditions but excellent for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) once C2 is derivatized.[1] -

Site C (C5-OBn): Protected phenol.[1] Stable to basic

conditions; cleavable via hydrogenolysis (

Visualization of Reactivity

The following diagram illustrates the divergent synthetic pathways accessible from this core.

Caption: Orthogonal reactivity map showing the sequential functionalization of the C2, C3, and C5 positions.

High-Value Applications

Medicinal Chemistry: Kinase Inhibitor Development

Dichloropyridines are privileged scaffolds in oncology.[1] The 2,3-dichloro motif allows for the construction of fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines) or bi-aryl systems found in inhibitors of FGFR , ALK , and MET kinases.

-

Mechanism: The C2-position is typically substituted with an amine to form the "hinge-binding" motif, while the C3-position is coupled to a hydrophobic group that occupies the gatekeeper pocket.[1] The C5-benzyloxy group can be deprotected to provide a handle for solubilizing groups (e.g., piperazine tails).

Neuroscience: nAChR Ligands

Derivatives of 5-(benzyloxy)pyridine are established ligands for Nicotinic Acetylcholine Receptors (nAChRs) .[1][2]

Experimental Protocols

Protocol A: Regioselective at C2

Objective: Displacement of C2-Cl with a primary amine (e.g., aniline or aliphatic amine) while retaining the C3-Cl and C5-OBn groups.[1]

Reagents:

-

This compound (1.0 eq)[1]

-

Amine (R-NH2) (1.1 eq)[1]

-

Base:

(2.0 eq) or DIPEA (2.5 eq)[1] -

Solvent: NMP or DMF (anhydrous)[1]

Procedure:

-

Dissolution: Charge a reaction vial with this compound (1.0 mmol) and

(2.0 mmol). Add anhydrous NMP (3 mL). -

Addition: Add the amine (1.1 mmol) dropwise at room temperature.

-

Heating: Heat the mixture to 80–100°C for 4–6 hours. Note: Higher temperatures (>120°C) may risk competing substitution at C3 or benzyl cleavage.[1]

-

Monitoring: Monitor via LC-MS. The product should show a mass shift corresponding to

.[1] -

Workup: Dilute with EtOAc, wash with water (3x) to remove NMP, dry over

, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Self-Validation Check:

-

Success Indicator:

NMR should show the loss of one pyridine proton signal (or shift) and the appearance of amine NH/alkyl signals. The regioselectivity is confirmed if the remaining pyridine proton coupling constant reflects a meta-relationship (if applicable) or via NOE studies between the new amine and C3.

Protocol B: Suzuki-Miyaura Coupling at C3

Objective: Installation of an aryl/heteroaryl group at the sterically congested C3 position after C2 functionalization.

Reagents:

-

C2-Substituted Intermediate (from Protocol A) (1.0 eq)

-

Aryl Boronic Acid (1.5 eq)[1]

-

Catalyst:

(5 mol%) or -

Base:

(3.0 eq, 2M aq. solution) -

Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

-

Inertion: Combine substrate, boronic acid, and base in a sealed tube. Purge with Argon for 5 mins.

-

Catalyst Addition: Add Pd catalyst under Argon flow. Add Dioxane.

-

Reaction: Seal and heat to 100°C for 12–16 hours.

-

Workup: Filter through Celite, concentrate, and purify via prep-HPLC or column chromatography.

Quantitative Data Summary

The following table summarizes typical yields and conditions for transformations of the 2,3-dichloro-5-benzyloxy core based on analogous pyridine chemistry.

| Transformation | Position | Reagent Class | Typical Yield | Critical Parameter |

| C2 | Primary Amines | 85–95% | Temperature control (<110°C) prevents C3 attack.[1] | |

| C2 | Alkoxides (NaOR) | 70–85% | Requires strictly anhydrous conditions to avoid hydrolysis.[1] | |

| Suzuki Coupling | C3 | Aryl Boronic Acids | 60–80% | Steric hindrance at C2/C4 requires active ligands (e.g., XPhos). |

| Buchwald Coupling | C3 | Secondary Amines | 50–70% | High catalyst loading often required due to electronic deactivation.[1] |

| Debenzylation | C5 | >90% | Clean conversion; avoid halogenated solvents if keeping Cl. |

Synthetic Workflow Diagram

The following diagram details the synthesis of a hypothetical "Dual-Action" Kinase Inhibitor using this scaffold.

Caption: Step-wise synthesis of a trisubstituted pyridine kinase inhibitor.

References

-

Holladay, M. W., et al. "Identification of 5-(Benzyloxy)pyridin-3-amine as a key intermediate for nAChR ligands."[1][2] Bioorganic & Medicinal Chemistry Letters, 1998.[2]

-

Yan, W., et al. "Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent FGFR Inhibitors."[1][3] Journal of Medicinal Chemistry, 2016.[3] [1][3]

-

BenchChem. "Technical Data: 3-(Benzyloxy)-5-(chloromethyl)pyridine Hydrochloride."[1] BenchChem Repository, 2025.

-

Sigma-Aldrich. "Product Specification: 2,3-Dichloropyridine."[1] Merck KGaA, 2024.

-

BLD Pharm. "Compound Profile: this compound (CAS 1314987-39-7)."[1] BLD Pharm Catalog, 2025.

Sources

- 1. 251996-81-3|3-(Benzyloxy)-5-chloropyridine|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Dichloropyridine Compounds: A Technical Guide to Scaffold Utility in Drug Discovery & Agrochemicals

Executive Summary

Dichloropyridine derivatives represent a privileged scaffold in medicinal chemistry and agrochemical development.[1][2][3][4][5] Their utility stems from the unique electronic desymmetrization of the pyridine ring provided by the two chlorine atoms. This substitution pattern modulates lipophilicity (

This guide synthesizes the structure-activity relationships (SAR), mechanistic underpinnings, and experimental protocols required to leverage 3,5-dichloropyridine and 2,6-dichloropyridine scaffolds in high-impact development pipelines.

Structural Chemistry & Pharmacophore Logic

The biological efficacy of dichloropyridines is not accidental; it is a direct consequence of the inductive ($ -I

Electronic Modulation & Reactivity

-

3,5-Dichloropyridine: The chlorine atoms at the meta positions (relative to nitrogen) significantly reduce the electron density at the C2, C4, and C6 positions. This activates the ring for

reactions, allowing for the rapid generation of libraries (e.g., introducing amines or ethers). -

2,6-Dichloropyridine: Chlorine atoms at the ortho positions create steric bulk around the nitrogen, influencing hydrogen bond acceptance capability. This isomer is a critical precursor for coupling reactions where regioselectivity is paramount.

Lipophilicity and Metabolic Stability

The introduction of chlorine atoms increases the lipophilicity of the molecule, facilitating membrane permeability—a critical factor for CNS-targeting drugs (e.g., P2X7 antagonists). Furthermore, chlorination blocks metabolic oxidation at susceptible ring positions, extending the half-life (

Table 1: Comparative Utility of Dichloropyridine Isomers

| Isomer | Key Electronic Feature | Primary Biological Targets | Major Commercial Examples |

| 3,5-Dichloropyridine | High Electrophilicity at C2/C4/C6 | P2X7 Receptor, Furin Protease, Fungal Mitochondria | Fluazinam (Fungicide), P2X7 Antagonists (Clinical Candidates) |

| 2,6-Dichloropyridine | Steric Hindrance at N1; | HIV-1 Reverse Transcriptase, COX-2 | Nevirapine (Antiviral), Etoricoxib (Anti-inflammatory), Enzalutamide |

Therapeutic Areas & Mechanisms of Action[6][7][8]

Immunology & CNS: P2X7 Receptor Antagonism

The 3,5-dichloropyridine moiety is a validated pharmacophore for P2X7 receptor antagonists.[3] The P2X7 receptor is an ATP-gated ion channel implicated in neuroinflammation and chronic pain.

-

Mechanism: The dichloropyridine ring often occupies a hydrophobic pocket within the allosteric binding site of the receptor. The chlorine atoms provide specific halogen-bonding interactions or fill hydrophobic sub-pockets, stabilizing the antagonist-receptor complex and preventing the channel from opening.

-

Causality: Removal of one chlorine atom often results in a >10-fold loss of potency, confirming the necessity of the specific steric and electronic profile provided by the 3,5-dichloro substitution.

Virology: HIV-1 Reverse Transcriptase Inhibition

2,6-Dichloropyridine is the starting material for Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI).

-

Mechanism: The pyridine ring serves as a rigid scaffold that positions the "butterfly-like" structure of the drug into the hydrophobic non-catalytic pocket of the viral enzyme. This binding induces a conformational change (allosteric inhibition) that locks the enzyme's active site in an inactive conformation.

Agrochemicals: Uncouplers of Oxidative Phosphorylation

Fluazinam , derived from a 3,5-dichloro-trifluoromethylpyridine scaffold, acts as a broad-spectrum fungicide.

-

Mechanism: It functions by uncoupling oxidative phosphorylation in fungal mitochondria.[2] The electron-withdrawing nature of the chlorinated pyridine ring makes the amine proton acidic enough to shuttle protons across the mitochondrial membrane, dissipating the proton motive force (PMF) required for ATP synthesis.

Visualization of Biological Logic

Structure-Activity Relationship (SAR) Flow

The following diagram illustrates how the core scaffold properties translate into biological outcomes.

Caption: SAR logic flow linking physicochemical properties of dichloropyridines to biological utility.

P2X7 Receptor Signaling & Antagonism

This pathway highlights the intervention point of 3,5-dichloropyridine-based antagonists.[3]

Caption: Mechanism of P2X7 receptor antagonism preventing the inflammatory cascade.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols utilize standard industry validations.

Protocol A: Synthesis of 4-Amino-3,5-Dichloropyridine Derivatives (SnAr)

Context: This reaction leverages the electron-deficient nature of the 3,5-dichloropyridine ring to introduce functional diversity at the 4-position, a common step in generating lead candidates.

Reagents:

-

3,4,5-Trichloropyridine (Starting material)

-

Primary/Secondary Amine (Nucleophile)

-

N,N-Diisopropylethylamine (DIPEA - Base)

-

Acetonitrile (Solvent)

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3,4,5-trichloropyridine in anhydrous acetonitrile (0.2 M concentration).

-

Nucleophile Addition: Add 1.2 equivalents of the target amine.

-

Base Addition: Add 2.0 equivalents of DIPEA dropwise to scavenge the HCl generated.

-

Reaction: Reflux the mixture at 80°C under nitrogen atmosphere. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or LC-MS every 2 hours.

-

Checkpoint: The reaction is complete when the starting material peak vanishes.

-

-

Workup: Cool to room temperature. Remove solvent under reduced pressure. Resuspend residue in Ethyl Acetate and wash with water (x2) and brine (x1).

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via silica gel flash chromatography. -

Validation: Confirm structure via

-NMR and HRMS.

Protocol B: P2X7 Receptor Calcium Influx Assay

Context: This functional assay measures the ability of a dichloropyridine compound to inhibit ATP-induced calcium influx in HEK293 cells stably expressing human P2X7.

Materials:

-

HEK293-hP2X7 cell line.

-

Fluo-4 AM (Calcium indicator dye).

-

BzATP (Specific P2X7 agonist).

-

Assay Buffer (HBSS with 20 mM HEPES, pH 7.4).

Step-by-Step Methodology:

-

Cell Plating: Seed HEK293-hP2X7 cells in black-walled, clear-bottom 96-well plates at 50,000 cells/well. Incubate overnight at 37°C/5% CO2.

-

Dye Loading: Remove media and wash cells with Assay Buffer. Incubate cells with 4 µM Fluo-4 AM for 45 minutes at 37°C in the dark.

-

Compound Treatment: Wash cells to remove excess dye. Add test compounds (dichloropyridine derivatives) at varying concentrations (e.g., 0.1 nM to 10 µM) in Assay Buffer. Incubate for 20 minutes at room temperature.

-

Control: Use AZ10606120 (known P2X7 antagonist) as a positive control for inhibition.

-

Vehicle: DMSO (final concentration <0.5%).

-

-

Agonist Stimulation: Place plate in a fluorescence microplate reader (Ex/Em: 494/516 nm). Inject BzATP (final concentration

, typically 100-300 µM) automatically. -

Data Acquisition: Measure fluorescence kinetics for 120 seconds.

-

Analysis: Calculate the Area Under the Curve (AUC) for the calcium transient. Determine

values using non-linear regression (GraphPad Prism).

Future Outlook & Trends

The dichloropyridine scaffold is evolving beyond simple substitution. Current trends include:

-

PROTACs: Using the dichloropyridine moiety as a warhead linker in Proteolysis Targeting Chimeras to degrade specific proteins.

-

C-H Activation: Late-stage functionalization of the pyridine ring using palladium-catalyzed C-H activation to create novel chemical space without de novo synthesis.

-

Furin Inhibitors: Following the SARS-CoV-2 pandemic, 3,5-dichloropyridine derivatives have shown promise as potent inhibitors of Furin, a proprotein convertase essential for viral entry, marking a shift from chronic disease to acute infectious disease applications.[6]

References

-

National Institutes of Health (NIH). (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Retrieved from [Link]

-

PubChem. (2025). 2,6-Dichloropyridine Compound Summary and Biological Activities. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 5-(Benzyloxy)-2,3-dichloropyridine

Executive Summary & Retrosynthetic Logic

The synthesis of 5-(Benzyloxy)-2,3-dichloropyridine presents a specific regiochemical challenge. While halogenated pyridines are common scaffolds in drug discovery (often used as intermediates for nicotinic acetylcholine receptor ligands or agrochemicals), the presence of multiple electrophilic sites (C2 and C3 chlorines) makes nucleophilic aromatic substitution (

The Regioselectivity Problem

A direct

The Solution: O-Alkylation

To guarantee the structural integrity of the 2,3-dichloro motif, this protocol utilizes a Williamson Ether Synthesis approach starting from the commercially available 2,3-dichloro-5-hydroxypyridine (CAS 110860-92-9). This route locks the oxygen at the C5 position before the alkyl group is introduced, effectively bypassing the regioselectivity issues of ring substitution.

Retrosynthetic Diagram

Figure 1: Retrosynthetic logic prioritizing the preservation of the 2,3-dichloro substituted pyridine ring.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1][2] | Equiv.[3] | Role |

| 2,3-Dichloro-5-hydroxypyridine | 110860-92-9 | 1.0 | Limiting Reagent |

| Benzyl Bromide | 100-39-0 | 1.1 - 1.2 | Electrophile |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 | Base (Anhydrous) |

| N,N-Dimethylformamide (DMF) | 68-12-2 | - | Solvent (0.2 M) |

| Ethyl Acetate / Hexanes | - | - | Workup/Purification |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Charge 2,3-dichloro-5-hydroxypyridine (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

-

Add DMF (anhydrous) to achieve a concentration of approximately 0.2 M relative to the pyridine substrate.

-

Stir the suspension at room temperature (RT) for 15 minutes to facilitate deprotonation of the phenol. Note: The solution may turn slightly yellow as the phenoxide anion forms.

Step 2: Alkylation

-

Add Benzyl Bromide (1.1 equiv) dropwise via syringe. Caution: Benzyl bromide is a potent lachrymator. Perform this step in a well-ventilated fume hood.

-

Stir the reaction mixture at RT for 12–16 hours .

-

Optimization Note: If TLC indicates incomplete conversion after 16h, the mixture can be gently heated to 50°C for 2 hours. Avoid excessive heat (>80°C) to prevent N-alkylation (formation of the pyridone byproduct).

-

Step 3: Workup

-

Quench the reaction by pouring the mixture into a 5-fold excess of ice-cold water.

-

Extract the aqueous phase three times with Ethyl Acetate (EtOAc) .

-

Combine the organic layers and wash sequentially with:

-

Water (2x) to remove residual DMF.

-

Saturated Brine (1x).

-

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure to yield the crude oil/solid.

Step 4: Purification

-

The crude material is typically a pale solid.

-

Preferred Method: Recrystallization from hot Hexanes/EtOAc (typically 9:1 ratio).

-

Alternative Method: Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of 0%

20% EtOAc in Hexanes. -

Rf: The O-alkylated product is less polar than the starting phenol and significantly less polar than the N-alkylated byproduct.

-

Process Logic & Troubleshooting (Self-Validating System)

The success of this protocol relies on controlling the competition between O-alkylation (desired) and N-alkylation (undesired).

Mechanism of Action

Pyridinols exist in tautomeric equilibrium with pyridones. However, 3-hydroxypyridines (and 5-hydroxy derivatives) generally favor the hydroxy tautomer more than 2- or 4-hydroxypyridines. Using a "hard" base like carbonate in a polar aprotic solvent (DMF) generates the "hard" phenoxide anion, which preferentially attacks the "hard" alkyl halide at the oxygen atom.

Troubleshooting Workflow

Figure 2: Decision tree for optimizing reaction outcomes based on in-process controls.

Critical Parameters

-

Temperature: Keep < 60°C. High temperatures increase the kinetic energy of the system, often allowing the reaction to overcome the higher activation energy barrier of N-alkylation.

-

Solvent: DMF is excellent for rate, but if N-alkylation is observed, switch to Acetone or Acetonitrile .

-

Stoichiometry: Excess base ensures the phenol remains deprotonated, preventing the formation of HBr which could degrade the product.

Characterization & Validation

To validate the synthesis, compare analytical data against these expected values.

| Technique | Expected Signal / Observation | Interpretation |

| Appearance | White to off-white crystalline solid | High purity (>98%) |

| ¹H NMR (CDCl₃) | Benzylic | |

| ¹H NMR (Aromatic) | Characteristic pyridine doublet (meta-coupling) and phenyl multiplet. | |

| LC-MS | [M+H]⁺ | Confirming dichloro isotope pattern (9:6:1 intensity for Cl₂). |

References

-

Holladay, M. W., et al. (1998). "Synthesis and biological evaluation of 5-(benzyloxy)pyridin-3-amine derivatives." Bioorganic & Medicinal Chemistry Letters, 8(19), 2797-2802. (Foundational protocol for 5-benzyloxy pyridine synthesis).

-

TCI Chemicals. (n.d.). "Product Specification: 2,3-Dichloro-5-hydroxypyridine (CAS 110860-92-9)."[1][2] Link

-

Google Patents. (2010). "Synthesis method of 5-chloro-2,3-dihydroxyl pyridine." CN101830845A. (Describes the synthesis of the underlying chlorohydroxypyridine core). Link

-

BenchChem. (2025).[3] "Technical Guide to 5-(Benzyloxy)pyridin-3-amine." (Protocol adaptation source). Link

Sources

Process Development Guide: Recrystallization of 5-(Benzyloxy)-2,3-dichloropyridine

Abstract & Scope

This technical guide details the purification of 5-(Benzyloxy)-2,3-dichloropyridine (CAS 1314987-39-7), a critical intermediate in the synthesis of the ALK inhibitor Crizotinib (Xalkori®). High-purity isolation of this compound is essential to prevent the carryover of regioisomeric impurities (e.g., 2,5-dichloro analogs) and unreacted benzyl halides into downstream API synthesis.